molecular formula C10H12F3NO B13965584 4-(Isopropyl(trifluoromethyl)amino)phenol

4-(Isopropyl(trifluoromethyl)amino)phenol

Cat. No.: B13965584
M. Wt: 219.20 g/mol
InChI Key: VFZQUIHFFWCNDV-UHFFFAOYSA-N
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Description

4-(Isopropyl(trifluoromethyl)amino)phenol is an organic compound with the molecular formula C10H12F3NO It contains a phenol group substituted with an isopropyl group and a trifluoromethyl group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropyl(trifluoromethyl)amino)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of a suitable phenol derivative with an isopropyl(trifluoromethyl)amine under controlled conditions . The reaction typically requires a strong base and an appropriate solvent to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropyl(trifluoromethyl)amino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-(Isopropyl(trifluoromethyl)amino)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Isopropyl(trifluoromethyl)amino)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Isopropyl(trifluoromethyl)amino)phenol is unique due to the presence of both the isopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

4-[propan-2-yl(trifluoromethyl)amino]phenol

InChI

InChI=1S/C10H12F3NO/c1-7(2)14(10(11,12)13)8-3-5-9(15)6-4-8/h3-7,15H,1-2H3

InChI Key

VFZQUIHFFWCNDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)O)C(F)(F)F

Origin of Product

United States

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